2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound belonging to the class of bicyclic compounds with a bromine atom and a carboxylic acid group attached to the bicyclic heptane ring. Its unique structure has prompted studies into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of this compound and its analogues has been a subject of interest due to their potential in various chemical applications. For example, a rigid non-chiral analogue of 2-aminoadipic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate in a six-step process, showcasing a method to produce structurally similar compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Molecular Structure Analysis
Structural analysis of compounds related to this compound has been carried out using techniques such as 1H NMR spectroscopy. These studies confirm the predicted structures and provide insights into the spatial arrangement of atoms within the molecule, as demonstrated in the synthesis and structural analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (Park et al., 2008).
Chemical Reactions and Properties
The chemical behavior of this compound under various conditions has been explored, including its reactivity during reduction with lithium aluminium hydride. This reaction does not produce a single product but a mixture, challenging previous assumptions and highlighting the compound's reactivity (Macmillan & Pryce, 1971).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. Studies focusing on the crystal structure of related compounds provide valuable information on these aspects (Fortier et al., 1979).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in various chemical reactions, are essential for harnessing this compound in synthetic applications. For instance, its transformation under solvolysis conditions has been studied to understand its stability and reactivity better (Della & Elsey, 1995).
Scientific Research Applications
Chemical Behavior and Synthesis
- 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid undergoes rearrangement during reduction with lithium aluminium hydride, forming a mixture of hydroxymethylbicycloheptanes and 1-hydroxymethylbicycloheptane, with evidence of common intermediacy of exo-2-bromo-1-hydroxymethylbicycloheptane (Macmillan & Pryce, 1971).
Stereochemistry Studies
- The compound has been involved in studies related to the stereochemistry of the Nametkin shift, providing evidence for the migration of exo methyl groups in related compounds (Cameron et al., 1994).
Development of Novel Chemical Entities
- A synthesis process for 1-norbornyl-5-R-1H-1,2,3-triazole-4-carboxylic acids was developed using 2-azidobicycloheptane, which is closely related to this compound. This process contributes to the creation of new chemical entities for further research (Pokhodylo et al., 2017).
Synthesis of Derivatives
- Research has been conducted on the synthesis and stereostructure of diastereomers of 3-amino-5- and -6-hydroxybicycloheptane-2-carboxylic acids, which are derivatives of the subject compound. These studies contribute to the understanding of the compound's structural behavior (Palkó et al., 2005).
Medical Research Applications
- The compound has been involved in studies examining its behavior in rats, particularly in relation to its hypoglycemic action and potential transport-specific applications (Christensen & Cullen, 1969).
Mechanism of Action
Mode of Action
The mode of action of 2-Bromobicyclo[22A related compound, bicyclo[221]heptane-1-carboxylates, has been synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This suggests that 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid may interact with its targets through similar chemical reactions .
properties
IUPAC Name |
2-bromobicyclo[2.2.1]heptane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBWYLCYNUIVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948186 | |
Record name | 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74830-47-0, 2534-90-9 | |
Record name | NSC143955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC122469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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